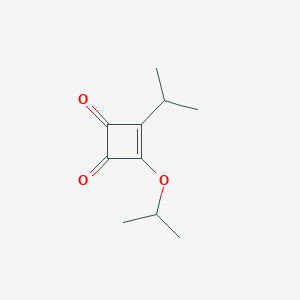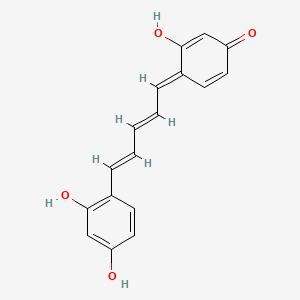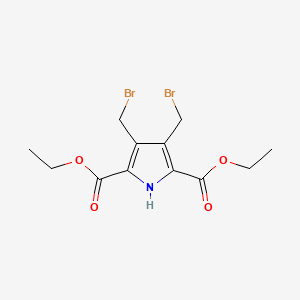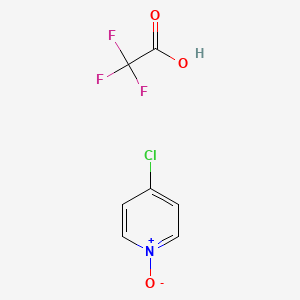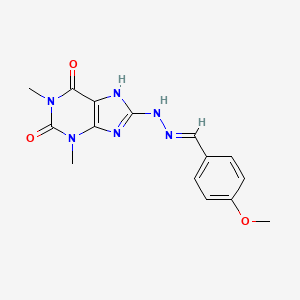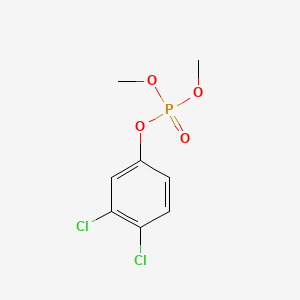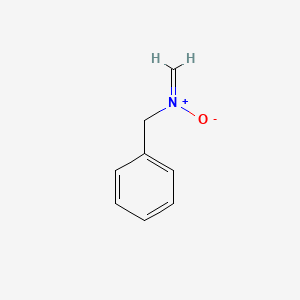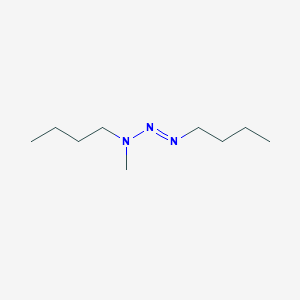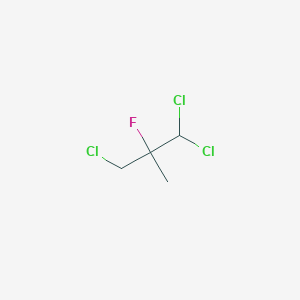
1,1,3-Trichloro-2-fluoro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H6Cl3F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2-fluoro-2-methylpropane typically involves the halogenation of 2-methylpropane. One common method is the radical halogenation process, where 2-methylpropane is reacted with chlorine and fluorine in the presence of ultraviolet light. The reaction proceeds through a series of initiation, propagation, and termination steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trichloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
1,1,3-Trichloro-2-fluoro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research on its potential use as a pharmaceutical intermediate or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trichloro-2-fluoro-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways
Propiedades
Número CAS |
77753-34-5 |
|---|---|
Fórmula molecular |
C4H6Cl3F |
Peso molecular |
179.44 g/mol |
Nombre IUPAC |
1,1,3-trichloro-2-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H6Cl3F/c1-4(8,2-5)3(6)7/h3H,2H2,1H3 |
Clave InChI |
JWKKHLBLLMQGOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(C(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


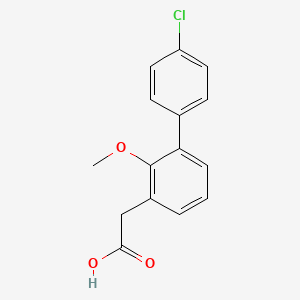
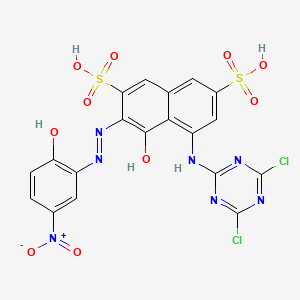
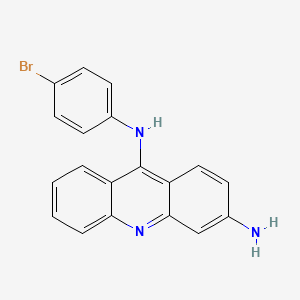
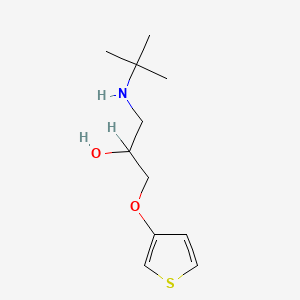
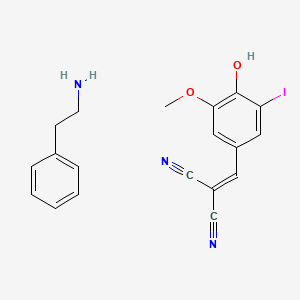
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
